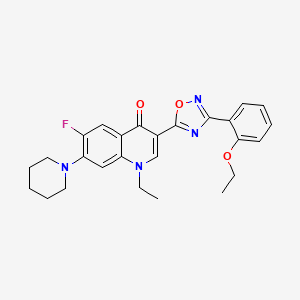

3-(3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1-ethyl-6-fluoro-7-(piperidin-1-yl)quinolin-4(1H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "3-(3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1-ethyl-6-fluoro-7-(piperidin-1-yl)quinolin-4(1H)-one" is a derivative of quinolone, a class of synthetic broad-spectrum antibacterial agents. Quinolones are known for their potent activity against a variety of bacterial strains, including Gram-positive and Gram-negative bacteria. The compound appears to be a novel molecule designed to enhance the antibacterial properties of quinolones by incorporating an oxadiazole moiety and a piperidinyl group at specific positions on the quinolone core.

Synthesis Analysis

The synthesis of quinolone derivatives typically involves the introduction of various substituents to the quinolone core to improve its pharmacological profile. In the case of the compound under analysis, the synthesis likely involves a multi-step reaction starting with a fluoroquinolone such as ciprofloxacin or norfloxacin, followed by the introduction of the oxadiazole ring and the piperidinyl group. Similar synthetic strategies have been employed in the synthesis of related compounds, where fluoroquinolones were reacted with acid hydrazides in the presence of phosphorous oxychloride to yield 1,3,4-oxadiazol-2-yl derivatives with antiproliferative activities .

Molecular Structure Analysis

The molecular structure of the compound includes several pharmacophores that are critical for its activity. The oxadiazole ring is a heterocyclic compound that is known to confer various biological activities, including antibacterial and anticancer properties. The ethoxyphenyl group may contribute to the lipophilicity of the molecule, potentially enhancing its cell membrane permeability. The piperidinyl group is a common feature in medicinal compounds and may improve the compound's binding affinity to bacterial enzymes or receptors .

Chemical Reactions Analysis

The chemical reactivity of the compound is likely influenced by the presence of the oxadiazole ring and the fluoroquinolone core. The oxadiazole moiety can participate in nucleophilic substitution reactions, which may be relevant in its interaction with bacterial targets. The fluoroquinolone core is known to inhibit bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and transcription in bacteria. The introduction of the piperidinyl group at the C7 position of the quinolone core has been shown to confer antibacterial activity in related compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound, such as solubility, stability, and lipophilicity, are crucial for its pharmacokinetic profile. The presence of the ethoxy group and the piperidinyl moiety may affect the compound's solubility in biological fluids. The fluorine atom on the quinolone core is known to increase the compound's stability and resistance to metabolic degradation. The overall molecular architecture, including the oxadiazole ring, is expected to influence the compound's ability to cross cell membranes and reach its intracellular targets .

Scientific Research Applications

Synthesis and Structural Analysis

The synthesis of related compounds has been reported, emphasizing the potential for antimicrobial and antiviral applications. For instance, Vaksler et al. (2023) proposed the synthesis of a similar compound with potential antimicrobial and antiviral properties. The study detailed the molecular and crystal structures, providing insights into the biological activity through molecular docking Vaksler et al., 2023.

Biological Applications

Antimicrobial and Antitumor Activity

Research into derivatives of fluoroquinolone compounds, including structures similar to the queried compound, has shown promising antimicrobial and antitumor activities. A study by Guoqianga (2012) highlighted the synthesis and anticancer activities of fluoroquinolone C3-isostere derivatives, demonstrating significant potential against Hep-3B cancer cell lines Guoqianga, 2012.

Synthesis and Evaluation of Derivatives

The creation and evaluation of various derivatives have been a focus, with studies exploring their antimicrobial effectiveness. For example, Singhai et al. (2019) synthesized and characterized substituted 1,3,4-oxadiazole derivatives, assessing their antibacterial activity against Gram-positive and Gram-negative organisms. This study underscores the versatility of such compounds in generating effective antibacterial agents Singhai et al., 2019.

properties

IUPAC Name |

3-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-ethyl-6-fluoro-7-piperidin-1-ylquinolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H27FN4O3/c1-3-30-16-19(26-28-25(29-34-26)17-10-6-7-11-23(17)33-4-2)24(32)18-14-20(27)22(15-21(18)30)31-12-8-5-9-13-31/h6-7,10-11,14-16H,3-5,8-9,12-13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIUFITOUXCOGCO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCCCC3)F)C4=NC(=NO4)C5=CC=CC=C5OCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H27FN4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

462.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1-ethyl-6-fluoro-7-(piperidin-1-yl)quinolin-4(1H)-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2S,6R)-6-Cyclopropyloxan-2-yl]acetic acid](/img/structure/B2537985.png)

![Isoquinolin-1-yl-[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2537987.png)

![1-(3-Chlorophenyl)-3-(2-(methylthio)benzo[d]thiazol-6-yl)urea](/img/structure/B2537989.png)

![3-(3,4-dimethoxyphenyl)-10-methoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2537990.png)

![4-(N,N-diethylsulfamoyl)-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2537991.png)

![[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl chloride](/img/structure/B2537994.png)

![4-(2-Methoxypyridin-3-yl)-6-methylbenzo[d]thiazol-2-amine](/img/structure/B2538000.png)

![1-({[5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)-3,5-dimethylpiperidine](/img/structure/B2538002.png)

![N-(4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)butyramide hydrochloride](/img/structure/B2538007.png)